Icl-sirt078

Description

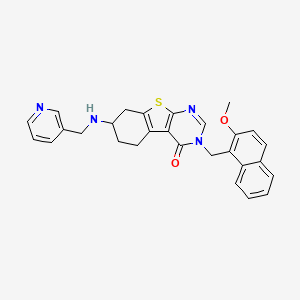

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H26N4O2S |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

3-[(2-methoxynaphthalen-1-yl)methyl]-7-(pyridin-3-ylmethylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |

InChI Key |

UEJBOCXPGHSONP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)NCC6=CN=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

ICL-SIRT078: A Deep Dive into its Mechanism of Action as a Selective SIRT2 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ICL-SIRT078, a potent and selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound is a thienopyrimidinone-based compound that selectively inhibits the NAD+-dependent deacetylase activity of SIRT2.[1][2] Its mechanism of action is substrate-competitive, meaning it directly competes with the natural substrates of SIRT2 for binding to the enzyme's active site.[2][3] This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin, a key component of the cytoskeleton.[2] The modulation of α-tubulin acetylation has significant implications for cellular processes such as cell proliferation and microtubule stability, making this compound a valuable tool for studying the biological roles of SIRT2 and a potential therapeutic agent in oncology and neurodegenerative diseases.

A co-crystal structure of a close analog of this compound bound to SIRT2 has revealed that this class of inhibitors induces the formation of a previously identified selectivity pocket, though it binds in an inverted fashion compared to what was initially predicted. This structural insight is crucial for understanding the high selectivity of this compound for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Reference |

| Fluorogenic Peptide Assay | IC50 | 1.45 µM | |

| Enzyme-Coupled SIRT-Glo Assay | IC50 | 0.17 µM | |

| Tubulin-K40 Peptide Competitive Assay | Ki | 0.62 ± 0.15 µM |

| Sirtuin Isoform | Selectivity over SIRT2 | Reference |

| SIRT1 | >50-fold | |

| SIRT3 | >50-fold | |

| SIRT5 | >50-fold |

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Experimental Protocols

Biochemical Assays for SIRT2 Inhibition

1. Fluorogenic SIRT2 Assay:

-

Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT2. Upon deacetylation, a developing reagent cleaves the peptide, releasing a fluorescent molecule.

-

Protocol:

-

Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine coupled to 7-amino-4-methylcoumarin [AMC]) and NAD+ in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound is added at various concentrations.

-

The reaction is incubated at 37°C for a specified time (e.g., 1 hour).

-

A developing solution containing a protease (e.g., trypsin) and a SIRT inhibitor (to stop the reaction) is added.

-

Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. SIRT-Glo™ Luminescent Assay:

-

Principle: This is a homogeneous, luminescent assay that measures the amount of deacetylated substrate produced by SIRT2. The deacetylated substrate is cleaved by a developer enzyme to release a substrate for luciferase, generating a luminescent signal.

-

Protocol:

-

Purified SIRT2 enzyme is mixed with an acetylated luminogenic peptide substrate and NAD+ in a buffer.

-

This compound is added in a dose-response range.

-

The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes).

-

The SIRT-Glo™ Reagent, containing a developer enzyme and luciferase, is added to the reaction.

-

After a short incubation (e.g., 15 minutes) to stabilize the luminescent signal, luminescence is measured using a luminometer.

-

IC50 values are determined from the dose-response curves.

-

Cell-Based Assays

1. MCF-7 Cell Proliferation and α-tubulin Acetylation Assay:

-

Cell Culture: Human breast cancer cell line MCF-7 is maintained in appropriate culture medium (e.g., DMEM with 10% FBS).

-

Protocol:

-

MCF-7 cells are seeded in multi-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

For proliferation analysis, cells are incubated for a longer period (e.g., 72 hours), and cell viability is assessed using methods like the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

For α-tubulin acetylation analysis, cells are treated for a shorter duration (e.g., 24 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with appropriate secondary antibodies.

-

Protein bands are visualized using a chemiluminescence detection system, and the relative levels of acetylated α-tubulin are quantified.

-

2. Neuroprotection Assay in a Parkinson's Disease Model:

-

Cell Model: A rat dopaminergic neuronal cell line (e.g., N27) is used.

-

Protocol:

-

N27 cells are cultured in appropriate medium.

-

To induce a Parkinson's-like pathology, cells are treated with a proteasome inhibitor such as lactacystin.

-

Cells are co-treated with various concentrations of this compound or a vehicle control.

-

After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a suitable method (e.g., MTT assay, LDH release assay, or counting of viable cells).

-

The neuroprotective effect of this compound is determined by the percentage of viable cells in the presence of lactacystin and the inhibitor, compared to cells treated with lactacystin alone.

-

X-ray Crystallography for Structural Analysis

-

Principle: To understand the molecular basis of inhibition, the three-dimensional structure of SIRT2 in complex with an inhibitor is determined.

-

Methodology (based on the study of a close analog):

-

Protein Expression and Purification: The catalytic domain of human SIRT2 is expressed in E. coli and purified using chromatography techniques (e.g., affinity and size-exclusion chromatography).

-

Crystallization: The purified SIRT2 is mixed with the inhibitor (e.g., compound 29c, a close analog of this compound) and subjected to crystallization screening using vapor diffusion methods.

-

Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement and refined to produce a high-resolution model of the protein-inhibitor complex. This model reveals the specific amino acid residues involved in binding and the overall conformation of the inhibitor in the active site.

-

This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by robust data and detailed methodologies. The information presented herein is intended to facilitate further research into the therapeutic potential of selective SIRT2 inhibition.

References

- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (2015) | Paolo Di Fruscia | 70 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

ICL-SIRT078: A Selective SIRT2 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

ICL-SIRT078 is a potent and highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family.[1] Sirtuins are implicated in a wide array of physiological and pathological processes, including gene expression, metabolic regulation, and neurodegeneration, making them attractive targets for therapeutic intervention.[2][3] this compound, a thienopyrimidinone-based compound, has emerged as a critical chemical probe for elucidating the specific roles of SIRT2 and as a promising scaffold for the development of novel therapeutics, particularly in the context of neurodegenerative diseases and cancer.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization and use in cell-based assays.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description |

| Chemical Name | 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | IUPAC name of the compound. |

| CAS Number | 1060430-64-9 | Chemical Abstracts Service registry number. |

| Molecular Formula | C28H26N4O2S | The elemental composition of the molecule. |

| Molecular Weight | 482.60 g/mol | The mass of one mole of the compound. |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Assay Conditions |

| Ki (SIRT2) | 0.62 ± 0.15 µM | Substrate-competitive inhibition. |

| IC50 (SIRT2) | 1.45 µM | Fluorogenic peptide substrate derived from p53. |

| Selectivity | >50-fold vs. SIRT1, SIRT3, SIRT5 | Determined by comparing IC50 values. |

Table 2: In Vitro Inhibitory Activity of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively inhibiting the deacetylase activity of SIRT2. This inhibition leads to the hyperacetylation of SIRT2 substrates, thereby modulating downstream signaling pathways.

α-Tubulin Acetylation

One of the most well-established substrates of SIRT2 is α-tubulin. SIRT2-mediated deacetylation of α-tubulin is associated with microtubule dynamics and stability. Inhibition of SIRT2 by this compound results in the accumulation of acetylated α-tubulin, a marker of microtubule stabilization. This effect has been observed in various cell lines, including the MCF-7 breast cancer cell line.

Caption: this compound inhibits SIRT2, leading to increased α-tubulin acetylation.

c-Myc Oncoprotein Degradation

SIRT2 has been implicated in the regulation of the oncoprotein c-Myc. Inhibition of SIRT2 has been shown to promote the ubiquitination and subsequent proteasomal degradation of c-Myc. This provides a potential mechanism for the anti-proliferative effects of SIRT2 inhibitors in cancer cells. While not directly demonstrated for this compound in the initial studies, this pathway is a key area of investigation for selective SIRT2 inhibitors.

Caption: SIRT2 inhibition by this compound can lead to c-Myc degradation.

Regulation of Sterol Biosynthesis

Recent studies have revealed a role for SIRT2 in the regulation of cellular metabolism, including sterol biosynthesis. SIRT2 inhibition has been shown to decrease the nuclear trafficking of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for cholesterol synthesis genes. This effect is thought to contribute to the neuroprotective properties of SIRT2 inhibitors in models of Huntington's disease.

Caption: this compound-mediated SIRT2 inhibition reduces SREBP-2 nuclear translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

SIRT2 Inhibition Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from p53 sequence)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme to each well (except for the blank).

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound against SIRT2.

Western Blot for α-Tubulin Acetylation

This protocol details the procedure for assessing the effect of this compound on the acetylation of α-tubulin in a cellular context.

Materials:

-

MCF-7 cells

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF-7 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.

-

Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Caption: Workflow for Western blot analysis of α-tubulin acetylation.

Neuroprotection Assay in a Parkinson's Disease Model

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound in a lactacystin-induced model of Parkinsonian neuronal cell death.

Materials:

-

N27 rat dopaminergic neuronal cell line

-

Culture medium

-

Lactacystin (proteasome inhibitor)

-

This compound

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

96-well culture plates

-

Plate reader

Procedure:

-

Seed N27 cells in 96-well plates and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

Induce neuronal cell death by adding a toxic concentration of lactacystin to the wells (except for the untreated control).

-

Co-incubate the cells with lactacystin and this compound for a specified duration (e.g., 24-48 hours).

-

Assess cell viability using a standard assay such as MTT.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the concentration-dependent neuroprotective effect of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

ICL-SIRT078: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICL-SIRT078 is a potent and selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. Emerging preclinical evidence highlights the neuroprotective potential of this compound, primarily demonstrated in a cellular model of Parkinson's disease. This technical guide provides a comprehensive overview of the core findings related to this compound's neuroprotective properties, including its mechanism of action, available quantitative data, and detailed experimental protocols for key cited experiments. The guide also features visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Sirtuins are a class of proteins that play crucial roles in cellular regulation, including stress resistance, metabolism, and aging.[1] In the context of neurodegenerative diseases, the modulation of sirtuin activity has emerged as a promising therapeutic strategy.[1] Specifically, the inhibition of Sirtuin 2 (SIRT2) has been shown to confer neuroprotection in various models of neurodegeneration.[2]

This compound has been identified as a highly selective inhibitor of SIRT2.[3] This guide focuses on the neuroprotective properties of this compound, with a particular emphasis on the available preclinical data in a Parkinson's disease model.

Core Data on this compound

Biochemical and Cellular Activity

Quantitative data on the inhibitory activity and cellular effects of this compound are summarized in the table below.

| Parameter | Value | Cell Line/System | Reference |

| SIRT2 IC50 | 1.45 µM | Biochemical Assay | [2] |

| SIRT1, SIRT3, SIRT5 Selectivity | >50-fold vs SIRT2 | Biochemical Assays | |

| Cellular Target Engagement | Increased α-tubulin acetylation | MCF-7 breast cancer cells | |

| Neuroprotection | Increased neuronal survival | Lactacystin-induced Parkinson's disease model (N27 cells) |

Neuroprotection in a Parkinson's Disease Model

The primary evidence for the neuroprotective effects of this compound comes from a study utilizing a lactacystin-induced model of Parkinson's disease in the N27 rat dopaminergic neural cell line. Lactacystin is a proteasome inhibitor that induces cell death, mimicking some aspects of the pathology observed in Parkinson's disease. Treatment with this compound was shown to significantly enhance the survival of these neuronal cells.

Mechanism of Action: SIRT2 Inhibition and Neuroprotection

The neuroprotective effects of this compound are attributed to its inhibition of SIRT2. SIRT2 is a predominantly cytoplasmic deacetylase with several substrates, including α-tubulin.

Signaling Pathway

The proposed mechanism of action for this compound's neuroprotective effect is centered on the modulation of microtubule stability through the acetylation of α-tubulin.

Figure 1: Proposed mechanism of this compound neuroprotection.

By inhibiting SIRT2, this compound prevents the deacetylation of α-tubulin. Increased levels of acetylated α-tubulin are associated with more stable microtubules. Enhanced microtubule stability is crucial for maintaining proper axonal transport and overall neuronal health, which in turn contributes to neuronal survival and neuroprotection.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective properties.

Lactacystin-Induced Parkinson's Disease Cell Model

This protocol describes the induction of a Parkinson's-like phenotype in N27 dopaminergic cells.

Figure 2: Experimental workflow for the lactacystin-induced PD model.

-

Cell Culture: N27 rat dopaminergic neural cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are seeded into 96-well plates for viability assays or larger culture dishes for protein analysis.

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).

-

Lactacystin is then added to the culture medium at a final concentration known to induce apoptosis (e.g., 10 µM) and incubated for 24 to 48 hours.

-

-

Endpoint Analysis: Following treatment, cells are processed for downstream analyses as described below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Incubation: After the lactacystin and this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot for α-Tubulin Acetylation

This technique is used to quantify the levels of acetylated α-tubulin, a biomarker for SIRT2 inhibition.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and deacetylase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

-

A primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the level of acetylated α-tublin is normalized to the loading control.

This compound in Other Neurodegenerative Diseases

Currently, there is a lack of publicly available data on the neuroprotective effects of this compound in cellular or animal models of other major neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS). Further research is warranted to explore the therapeutic potential of this SIRT2 inhibitor in these conditions.

Conclusion

This compound is a selective SIRT2 inhibitor with demonstrated neuroprotective properties in a cellular model of Parkinson's disease. Its mechanism of action is linked to the modulation of microtubule stability through the hyperacetylation of α-tubulin. While these initial findings are promising, further investigation is required to validate its efficacy in in vivo models of Parkinson's disease and to explore its potential therapeutic utility in other neurodegenerative disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other SIRT2 inhibitors for the treatment of neurodegenerative diseases.

References

ICL-SIRT078: A Potential Neuroprotective Agent in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Emerging research has identified Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, as a potential therapeutic target for PD. Inhibition of SIRT2 has been shown to confer neuroprotection in various preclinical models. This technical guide focuses on ICL-SIRT078, a selective SIRT2 inhibitor, and its potential role in Parkinson's disease research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the relevant signaling pathways.

Introduction to SIRT2 Inhibition in Parkinson's Disease

Sirtuins are a family of seven NAD+-dependent protein deacetylases (SIRT1-7) that play crucial roles in cellular processes, including aging, metabolism, and stress responses. While SIRT1 activation is often considered neuroprotective, studies have indicated that inhibition of SIRT2 may be beneficial in the context of Parkinson's disease.[1][2] The neuroprotective effects of SIRT2 inhibition are thought to be mediated through two primary mechanisms: the modulation of α-synuclein aggregation and the stabilization of microtubule dynamics.[3][4]

α-Synuclein, a protein central to PD pathology, is known to be acetylated at lysines 6 and 10.[5] SIRT2 can deacetylate α-synuclein, and this deacetylation is believed to promote its aggregation into toxic oligomers and fibrils, which are hallmarks of PD. By inhibiting SIRT2, the acetylated form of α-synuclein is maintained, which appears to be less prone to aggregation and toxicity.

Furthermore, SIRT2 is a major α-tubulin deacetylase in the brain. The acetylation of α-tubulin is critical for the stability and function of microtubules, which are essential for axonal transport and neuronal integrity. In PD models, oxidative stress can lead to decreased SIRT2 activity, resulting in increased tubulin acetylation and altered microtubule dynamics. However, in the context of α-synuclein toxicity, inhibiting SIRT2 and thereby increasing α-tubulin acetylation is proposed to be protective by facilitating the clearance of misfolded proteins and improving microtubule-dependent transport.

This compound: A Selective SIRT2 Inhibitor

This compound is a potent and selective inhibitor of SIRT2. Its potential as a neuroprotective agent in Parkinson's disease has been demonstrated in in vitro models.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and other relevant SIRT2 inhibitors.

| Compound | Target | IC50 (μM) | Cell Model | Key Finding | Reference |

| This compound | SIRT2 | 1.45 | Lactacystin-induced N27 rat dopaminergic neurons | Neuroprotective | |

| AGK2 | SIRT2 | 3.5 | - | Effective and selective SIRT2 inhibitor | |

| AK-7 | SIRT2 | - | In vitro and in vivo PD models | Ameliorates α-synuclein toxicity and reduces dopaminergic neuron loss |

Experimental Protocols

This section outlines the detailed methodologies for key experiments involving the evaluation of SIRT2 inhibitors in a Parkinson's disease model, based on the study of Di Fruscia et al. (2015) and related literature.

In Vitro Model of Parkinson's Disease: Lactacystin-Induced Neurotoxicity in N27 Cells

This protocol describes the induction of a Parkinson's-like cellular phenotype using the proteasome inhibitor lactacystin in the N27 rat dopaminergic neural cell line.

-

Cell Culture:

-

N27 rat dopaminergic cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Lactacystin Treatment:

-

To induce neurotoxicity, N27 cells are treated with a final concentration of 10 µM lactacystin. Lactacystin is a specific inhibitor of the 20S proteasome, and its application mimics the proteasomal dysfunction observed in Parkinson's disease.

-

-

This compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution.

-

Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before the addition of lactacystin. A vehicle control (DMSO) is run in parallel.

-

-

Assessment of Neuroprotection (Cell Viability Assay):

-

Cell viability is measured 24-48 hours after lactacystin treatment using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

-

The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies membrane damage by measuring the release of LDH into the culture medium.

-

An increase in cell viability in the this compound-treated group compared to the lactacystin-only group indicates a neuroprotective effect.

-

On-Target Effect: Western Blot for Acetylated α-Tubulin

This protocol is used to determine if the neuroprotective effects of this compound are associated with its intended on-target activity of inhibiting SIRT2's deacetylase function.

-

Protein Extraction:

-

Following treatment with this compound and/or lactacystin, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The ratio of acetylated α-tubulin to total α-tubulin is quantified using densitometry software. An increase in this ratio in this compound-treated cells would confirm on-target activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of SIRT2 Inhibition in Parkinson's Disease

Caption: Proposed mechanism of neuroprotection by this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for in vitro testing of this compound.

Conclusion and Future Directions

The available preclinical data suggest that this compound, as a selective SIRT2 inhibitor, holds promise as a neuroprotective agent for Parkinson's disease. Its mechanism of action, centered on the modulation of α-synuclein acetylation and microtubule stability, addresses key pathological features of the disease. The in vitro studies provide a solid foundation for further investigation.

Future research should focus on several key areas:

-

In vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease is a critical next step. This will provide insights into its brain penetrance, pharmacokinetic and pharmacodynamic properties, and its ability to rescue motor deficits.

-

Mechanism Elucidation: Further studies are needed to fully elucidate the downstream signaling pathways affected by SIRT2 inhibition and to understand the precise interplay between α-synuclein acetylation, microtubule dynamics, and neuronal survival.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are required before any consideration of clinical translation.

-

Biomarker Development: Identifying biomarkers that can track the engagement of SIRT2 in the central nervous system and the downstream molecular effects would be invaluable for clinical development.

References

- 1. Decreased SIRT2 activity leads to altered microtubule dynamics in oxidatively-stressed neuronal cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 3. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]

- 4. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

ICL-SIRT078 and Alpha-Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective SIRT2 inhibitor, ICL-SIRT078, and its role in the acetylation of alpha-tubulin. This document consolidates available data, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.

Core Concepts: SIRT2, Alpha-Tubulin Acetylation, and the Role of this compound

Sirtuin 2 (SIRT2) is a member of the NAD+-dependent deacetylase family of proteins.[1][2] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolic homeostasis, and inflammatory responses.[2][3] A key substrate of SIRT2 is alpha-tubulin, a major component of microtubules.[3] SIRT2 deacetylates alpha-tubulin at the lysine-40 (K40) residue, a post-translational modification that influences microtubule stability and function.

Increased acetylation of alpha-tubulin is associated with more stable microtubules, which are essential for intracellular transport, cell migration, and the structural integrity of neuronal axons. Dysregulation of SIRT2 activity and the resulting hypoacetylation of alpha-tubulin have been implicated in the pathology of neurodegenerative diseases, such as Parkinson's disease.

This compound is a potent and highly selective, substrate-competitive inhibitor of SIRT2. By inhibiting SIRT2, this compound prevents the deacetylation of alpha-tubulin, leading to an increase in its acetylated form. This mechanism of action underlies the neuroprotective effects observed with this compound in cellular models of Parkinson's disease.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity against SIRT2. Currently, detailed dose-response data for the effect of this compound on alpha-tubulin acetylation levels is not publicly available in the reviewed literature.

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| This compound | SIRT2 | 1.45 | >50-fold vs SIRT1/3/5 |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: SIRT2 deacetylates alpha-tubulin in an NAD+-dependent manner.

Caption: Workflow for assessing this compound's effect on alpha-tubulin acetylation.

Caption: Logical flow from this compound to its neuroprotective effect.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard laboratory practices and information from related studies.

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available SIRT2 inhibitor screening kits.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., based on a p53 peptide)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound

-

Positive control inhibitor (e.g., Nicotinamide)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare a 2X working solution of the SIRT2 substrate and NAD+ in Assay Buffer. Prepare a dilution series of this compound in Assay Buffer at 2X the final desired concentrations.

-

Enzyme Reaction: a. Add 45 µL of the diluted this compound or control solutions to the wells of the 96-well plate. b. Add 5 µL of recombinant SIRT2 enzyme to each well. c. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding 50 µL of the 2X substrate/NAD+ solution to each well. e. Incubate for 30-60 minutes at 37°C.

-

Development and Measurement: a. Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well. b. Incubate for 15 minutes at room temperature, protected from light. c. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Alpha-Tubulin Acetylation

This protocol outlines the steps to assess changes in alpha-tubulin acetylation in cell lysates.

Materials:

-

Cells treated with this compound

-

RIPA Lysis Buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetyl-alpha-tubulin (Lys40)

-

Anti-alpha-tubulin (for loading control)

-

Anti-beta-actin (for loading control)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: a. Lyse the treated cells in RIPA buffer on ice. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of the supernatants using a BCA assay.

-

Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations for all samples. b. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by Ponceau S staining.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against acetylated alpha-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

-

Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe with antibodies for total alpha-tubulin and/or beta-actin as loading controls. d. Perform densitometric analysis to quantify the relative levels of acetylated alpha-tubulin normalized to the loading control.

References

- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT2 inhibition protects against cardiac hypertrophy and ischemic injury | eLife [elifesciences.org]

- 3. medkoo.com [medkoo.com]

The Double-Edged Sword: Unraveling the Role of SIRT2 in Neurodegeneration

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD+-dependent deacetylase, has emerged as a critical but complex regulator in the pathogenesis of a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Its multifaceted involvement in key cellular processes—ranging from protein aggregation and microtubule stability to neuroinflammation and oxidative stress—positions it as a compelling therapeutic target. However, the precise role of SIRT2 appears to be context-dependent, with reports suggesting both neuroprotective and neurotoxic functions. This technical guide provides an in-depth analysis of the current understanding of SIRT2 in neurodegeneration, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurodegenerative disorders and forging new therapeutic avenues.

Introduction: SIRT2 at the Crossroads of Neurodegeneration

Sirtuin 2 is a member of the sirtuin family of proteins, which are class III histone deacetylases (HDACs). Unlike other sirtuins that are primarily nuclear, SIRT2 is most abundantly found in the cytoplasm, where it deacetylates a variety of non-histone substrates.[1][2] Its expression is notably high in the brain, particularly in oligodendrocytes and neurons.[1][3] The activity of SIRT2 is intrinsically linked to cellular metabolism through its dependence on the coenzyme NAD+.

The role of SIRT2 in neurodegeneration is a subject of intense investigation and debate. A growing body of evidence suggests that dysregulation of SIRT2 activity contributes to the hallmark pathologies of several neurodegenerative diseases.[4] This guide will dissect the established and emerging roles of SIRT2 in these conditions, providing a granular look at the molecular mechanisms at play.

The Mechanistic Involvement of SIRT2 in Neurodegenerative Processes

SIRT2's influence on neurodegeneration is not mediated by a single mechanism but rather through its modulation of a network of interconnected cellular pathways.

Protein Aggregation and Proteostasis

A key pathological feature of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. SIRT2 has been shown to directly or indirectly influence the aggregation of several key proteins implicated in these disorders.

-

α-Synuclein in Parkinson's Disease: SIRT2 can deacetylate α-synuclein at lysines 6 and 10, which is thought to render the protein more prone to aggregation. Inhibition of SIRT2 has been shown to reduce α-synuclein toxicity in various models of Parkinson's disease.

-

Tau in Alzheimer's Disease: The role of SIRT2 in tau pathology is more complex. Some studies suggest that SIRT2 inhibition can decrease tau phosphorylation and promote microtubule stability, thereby mitigating tau-related toxicity. However, other reports indicate that SIRT2 inhibition may not directly impact tau pathology but still offers neuroprotection through other mechanisms.

-

Huntingtin in Huntington's Disease: Pharmacological or genetic inhibition of SIRT2 has demonstrated neuroprotective effects in models of Huntington's disease, associated with a reduction in the aggregation of mutant huntingtin protein.

Microtubule Dynamics

SIRT2 is a major α-tubulin deacetylase. The acetylation of α-tubulin is crucial for microtubule stability and axonal transport, processes that are often disrupted in neurodegenerative diseases. By deacetylating α-tubulin, SIRT2 can destabilize microtubules, impairing neuronal function and contributing to neurodegeneration. Inhibition of SIRT2 enhances α-tubulin acetylation, promoting microtubule stability and offering a potential therapeutic strategy.

Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative disease progression. SIRT2 plays a complex role in regulating this process. Some studies indicate that SIRT2 can act as a suppressor of microglial activation and inflammation. Conversely, other research suggests that SIRT2 inhibition can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to inflammatory stimuli, thereby dampening the neuroinflammatory response. SIRT2 has been shown to deacetylate and regulate the activity of NF-κB, a key transcription factor in the inflammatory cascade.

Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common feature of neurodegeneration. SIRT2's role in oxidative stress is also dualistic. Some studies report that elevated SIRT2 levels can be protective by increasing the expression of antioxidant enzymes like superoxide dismutase 2 (SOD2) through the deacetylation of FOXO3a. However, other findings suggest that SIRT2 inhibition can protect against redox dysfunction in models of Parkinson's disease.

Autophagy

Autophagy is a cellular degradation process responsible for clearing damaged organelles and protein aggregates. Its dysregulation is implicated in many neurodegenerative diseases. SIRT2 has been shown to influence autophagy, although the precise mechanisms are still being elucidated. Inhibition of SIRT2 has been linked to the enhancement of autophagy, which may contribute to the clearance of toxic protein aggregates.

Quantitative Data on SIRT2's Role in Neurodegeneration

The following tables summarize quantitative findings from key studies investigating the impact of SIRT2 modulation in various models of neurodegeneration.

Table 1: Effect of SIRT2 Inhibition on Protein Pathology

| Disease Model | Intervention | Measured Outcome | Result | Reference |

| APP/PS1 Mouse Model (AD) | 33i (SIRT2 inhibitor) | Aβ plaque load (cortex & hippocampus) | Significant reduction | |

| H4-SW cells (AD) | AGK-2, AK-7 (SIRT2 inhibitors) | Aβ production | Reduction | |

| C. elegans (HD) | AGK2, AK-1 (SIRT2 inhibitors) | Mutant Htt-induced touch response defect | Significant rescue | |

| Drosophila (HD) | Sirt2 heterozygous/homozygous deletion | Httex1 Q93-induced photoreceptor neuron death | Dose-dependent reduction |

Table 2: Effect of SIRT2 Modulation on Neuronal Viability and Function

| Cell/Animal Model | Intervention | Measured Outcome | Result | Reference |

| Primary striatal neurons (HD) | SIRT2 inhibition (genetic/pharmacological) | Neuronal viability (NeuN-positive cell counts) | Increased | |

| rTg4510 mice (FTD) | AK-1 (SIRT2 inhibitor) | Neuronal loss in hippocampus | Decreased | |

| APP/PS1 Mouse Model (AD) | 33i (SIRT2 inhibitor) | Cognitive performance (Morris Water Maze) | Improvement | |

| 3xTg-AD & APP23 mice (AD) | AK-7 (SIRT2 inhibitor) | Cognitive performance (Novel Object Recognition) | Improvement |

Table 3: Effect of SIRT2 Modulation on Cellular Markers

| Cell/Animal Model | Intervention | Measured Outcome | Result | Reference |

| WT, Sirt2HET, Sirt2KO mice | Sirt2 knockout | Acetylated α-tubulin (cortex, striatum, cerebellum) | No significant change | |

| HeLa and MCF-7 cells | SIRT2 inhibitors | Acetylated α-tubulin (Western blot) | No reproducible changes | |

| SIRT2-/- mice | LPS injection | Pro-inflammatory cytokines in brain | Increase | |

| BV2 microglia | SIRT2 siRNA | LPS-induced TNF-α and IL-6 expression | Significant reversal | |

| SAMP8 mice (aging model) | 33i (SIRT2 inhibitor) | TNF-α and IL-1β mRNA expression | Decreased | |

| Mouse SAH model | SIRT2 upregulation | GSDMD, caspase-1, IL-1β/IL-18 expression | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

SIRT2 Deacetylase Activity Assay (In Vitro)

Objective: To measure the deacetylase activity of SIRT2 on a given substrate in a controlled, cell-free system.

Materials:

-

Purified recombinant SIRT2 enzyme

-

Acetylated peptide substrate (e.g., a fluorogenic acetylated peptide)

-

NAD+ solution

-

SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

SIRT2 inhibitor (e.g., AGK2) for control

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the SIRT2 assay buffer, NAD+, and the acetylated peptide substrate.

-

Add the purified SIRT2 enzyme to the reaction mixture to initiate the deacetylation reaction. For control wells, add a SIRT2 inhibitor or use a buffer-only control.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for a further 15-30 minutes to allow the fluorescent signal to develop.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-360 nm, Em: 450-465 nm).

-

Calculate SIRT2 activity based on the fluorescence signal, after subtracting the background from the control wells.

α-Synuclein Aggregation Assay (Thioflavin T)

Objective: To quantify the formation of amyloid-like fibrils of α-synuclein in vitro.

Materials:

-

Recombinant α-synuclein monomer

-

Thioflavin T (ThT) stock solution

-

Aggregation buffer (e.g., PBS with a specific pH)

-

96-well black, clear-bottom microplate

-

Plate sealer

-

Incubating fluorescence plate reader with shaking capabilities

Procedure:

-

Prepare a solution of α-synuclein monomer in the aggregation buffer to the desired final concentration.

-

Add ThT to the α-synuclein solution to a final concentration of approximately 10-25 µM.

-

Pipette the mixture into the wells of the 96-well plate.

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours). Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

-

Plot the fluorescence intensity against time to generate aggregation curves. The lag phase, elongation phase, and plateau phase of fibril formation can be determined from these curves.

Neuronal Viability Assay (MTT)

Objective: To assess the metabolic activity of neuronal cells as an indicator of cell viability.

Materials:

-

Neuronal cell culture (e.g., primary neurons or a neuronal cell line like SH-SY5Y)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Multi-channel pipette

-

Spectrophotometer (plate reader)

Procedure:

-

Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere and grow for 24-48 hours.

-

Treat the cells with the experimental compounds (e.g., neurotoxins with or without SIRT2 inhibitors) for the desired duration.

-

After treatment, remove the culture medium and add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Gently shake the plate for a few minutes to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving SIRT2 in neurodegeneration and a typical experimental workflow for its study.

SIRT2 Signaling in Neurodegeneration

Caption: SIRT2 signaling pathways in neurodegeneration.

Experimental Workflow for Investigating SIRT2

Caption: Experimental workflow for studying SIRT2's role.

Conclusion and Future Directions

The role of SIRT2 in neurodegeneration is undeniably significant, yet its precise function as a therapeutic target remains a subject of active investigation. The conflicting reports on its protective versus detrimental effects highlight the complexity of its signaling network and the context-dependent nature of its activity. While SIRT2 inhibition has shown considerable promise in preclinical models of various neurodegenerative diseases, a deeper understanding of its downstream targets and the cell-type-specific consequences of its modulation is imperative.

Future research should focus on:

-

Identifying and validating novel SIRT2 substrates in different neuronal and glial cell types to elucidate the full spectrum of its function in the brain.

-

Developing more specific and potent SIRT2 inhibitors with favorable pharmacokinetic properties for in vivo studies and potential clinical translation.

-

Investigating the long-term consequences of SIRT2 inhibition to ensure its safety and efficacy as a chronic therapeutic strategy.

-

Exploring the potential for combination therapies that target SIRT2 alongside other key pathways implicated in neurodegeneration.

By addressing these critical questions, the scientific community can move closer to harnessing the therapeutic potential of modulating SIRT2 activity for the treatment of devastating neurodegenerative diseases. This technical guide serves as a foundational resource to aid in these endeavors, providing a comprehensive overview of the current landscape and the necessary tools to navigate this promising area of research.

References

- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 2. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sirtuin Inhibitors in Cancer Cell Line Studies with a Focus on ICL-SIRT078

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on ICL-SIRT078 is currently limited. To provide a comprehensive technical guide that fulfills the requirements for detailed data, protocols, and pathway analysis, this document includes specific information available for this compound and uses the extensively studied SIRT1 inhibitor, EX-527 (Selisistat) , as a representative example for Sirtuin inhibitors in cancer research. This approach illustrates the methodologies and data types relevant to the field.

Introduction to Sirtuins as Therapeutic Targets in Cancer

Sirtuins (SIRTs) are a family of seven (SIRT1-SIRT7) NAD⁺-dependent protein lysine deacylases that are critical regulators of cellular homeostasis.[1] By deacetylating histone and non-histone proteins, they modulate a wide array of biological processes, including gene transcription, cell survival, DNA damage repair, and metabolism.[1][2] Their dysregulation is frequently implicated in tumorigenesis and chemoresistance, making them attractive targets for anticancer drug development.[1][3]

SIRT1 and SIRT2 are the most studied sirtuins in the context of cancer. While their roles can be complex and sometimes contradictory depending on the cellular context, their inhibition has emerged as a promising therapeutic strategy.

-

This compound is a novel, potent, and highly selective SIRT2 inhibitor developed by Imperial College London.

-

EX-527 (Selisistat) is a potent and selective SIRT1 inhibitor widely used in preclinical cancer research.

This guide will summarize the available data for this compound and use EX-527 to detail the experimental workflows and data typically generated in the study of sirtuin inhibitors for cancer therapy.

Quantitative Data Summary

The following tables summarize the inhibitory activity and cellular effects of this compound and the representative SIRT1 inhibitor, EX-527.

Table 1: Profile of SIRT2 Inhibitor this compound

| Property | Description | Reference |

|---|---|---|

| Target | SIRT2 | |

| IC₅₀ | 1.45 µM (for SIRT2) | |

| Selectivity | >50-fold selective for SIRT2 over SIRT1, SIRT3, and SIRT5 | |

| Cellular Effect | Induces hyperacetylation of α-tubulin in MCF-7 cells | |

| Antiproliferative Effect | Suppresses proliferation of MCF-7 breast cancer cells at higher concentrations |

| Other Activity | Neuroprotective in an in vitro model of Parkinson's disease | |

Table 2: Inhibitory Profile of Representative SIRT1 Inhibitor EX-527

| Target | IC₅₀ | Notes | Reference |

|---|---|---|---|

| SIRT1 | 38 nM | Potent and highly selective for SIRT1. | |

| SIRT2 | 32.6 µM | Over 200-fold less potent against SIRT2. |

| SIRT3 | >100 µM | Demonstrates high specificity over SIRT3. | |

Table 3: Cellular Effects of Representative SIRT1 Inhibitor EX-527 on MCF-7 Breast Cancer Cells

| Assay | Concentration | Result | Reference |

|---|---|---|---|

| Anti-proliferation (MTT Assay) | 25.30 µM | Significant inhibition of cell proliferation after 72 hours. | |

| Apoptosis (Annexin V/PI) | 25.30 µM | Induced apoptosis in 98.3% of cells. | |

| Cell Migration (Wound Healing) | 25.30 µM | Significant suppression of cell migration. | |

| Cell Invasion (Transwell Assay) | 25.30 µM | Significant inhibition of cell invasion. |

| p53 Acetylation | 50 µM | Did not induce p53 acetylation at Lys382 in this specific study, though other studies show it can. It is suggested combined SIRT1/SIRT2 inhibition is needed for robust p53 acetylation. | |

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language.

Signaling Pathways

Inhibition of SIRT1 and SIRT2 affects distinct but sometimes overlapping pathways critical to cancer cell survival and proliferation.

Caption: Mechanism of SIRT2 inhibitor this compound.

Caption: Mechanism of SIRT1 inhibitor EX-527.

Experimental Workflows

The following diagrams illustrate the standard workflows for assays used to characterize sirtuin inhibitors.

Caption: Workflow for a Cell Viability (MTT) Assay.

Caption: Workflow for a Western Blotting Assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for key assays used in the evaluation of sirtuin inhibitors.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on cell proliferation and determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

-

MCF-7 breast cancer cell line

-

DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom plates

-

Sirtuin inhibitor (e.g., EX-527) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

Treatment: Prepare serial dilutions of the sirtuin inhibitor (e.g., from 1.56 µM to 200 µM for EX-527) in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

-

MCF-7 cells treated with the sirtuin inhibitor at its IC₅₀ concentration (e.g., 25.30 µM EX-527) for 48 hours.

-

Annexin V-FITC / PI Apoptosis Detection Kit

-

Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Collection: After treatment, collect both adherent and floating cells. Adherent cells can be detached using trypsin.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Acetylation

This protocol allows for the detection of changes in the acetylation status of sirtuin substrates, such as p53 (for SIRT1) or α-tubulin (for SIRT2).

Materials:

-

Cells treated with sirtuin inhibitor.

-

RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

-

BCA Protein Assay Kit.

-

Primary antibodies (e.g., anti-acetyl-p53 (Lys382), anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

ECL (Enhanced Chemiluminescence) substrate.

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Quantification: Determine the protein concentration of each sample using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or α-tubulin) to compare expression levels between samples.

References

Unveiling ICL-SIRT078: A Potent and Selective SIRT2 Inhibitor for Neuroprotection

A deep dive into the discovery, mechanism of action, and preclinical development of a promising thienopyrimidinone-based SIRT2 inhibitor.

This technical guide provides a comprehensive overview of the discovery and development of ICL-SIRT078, a highly selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2). Developed by researchers at Imperial College London, this compound has demonstrated significant neuroprotective effects in in-vitro models of Parkinson's disease, highlighting its potential as a therapeutic candidate for neurodegenerative disorders. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Discovery and Initial Characterization

This compound emerged from an extensive structure-activity relationship (SAR) study of a novel thienopyrimidinone chemical series.[1] The research aimed to identify potent and selective SIRT2 inhibitors. Through these efforts, this compound was identified as a lead compound with submicromolar inhibitory activity against SIRT2 and excellent selectivity over other sirtuin isoforms.[1]

A key breakthrough in the development of this series was the determination of a co-crystal structure of a similar compound (29c) bound to SIRT2. This revealed an inverted binding fashion that induces the formation of a previously identified selectivity pocket, providing critical insights into the mechanism of action and paving the way for the design of second-generation inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Assay Type |

| SIRT2 | <1 | Biochemical |

Note: Specific IC50 values were not explicitly stated in the provided search results, but the compound is described as having submicromolar activity.

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Effective Concentration |

| MCF-7 | Tubulin Acetylation | Hyperacetylation of α-tubulin | Comparable to biochemical IC50 |

| MCF-7 | Cell Proliferation | Suppression | Higher concentrations than IC50 |

| N27 | Lactacystin-induced cell death | Neuroprotection | Not specified |

Mechanism of Action and Signaling Pathways

This compound functions as a substrate-competitive inhibitor of SIRT2. SIRT2 is a member of the sirtuin family of NAD+-dependent deacylases, which play crucial roles in various cellular processes. In the cytoplasm, one of the primary substrates of SIRT2 is α-tubulin. By inhibiting SIRT2, this compound leads to the hyperacetylation of α-tubulin, a well-established biomarker for SIRT2 inhibition.[1]

The neuroprotective effects of this compound are linked to the inhibition of SIRT2's role in neuronal cell death pathways. In a lactacystin-induced model of Parkinsonian neuronal cell death in the N27 cell line, this compound demonstrated a significant neuroprotective effect.[1]

Caption: Mechanism of action of this compound as a SIRT2 inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the specific, step-by-step protocols were not available in the provided search results, the key methodologies employed in the characterization of this compound can be outlined.

SIRT2 Inhibition Assay (Biochemical)

A typical biochemical assay to determine the IC50 of a SIRT2 inhibitor would involve the following steps:

-

Reagents and Materials: Recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on α-tubulin), NAD+, Trichostatin A (as a general HDAC inhibitor to ensure specificity), assay buffer, and the test compound (this compound).

-

Procedure:

-

The SIRT2 enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the acetylated peptide substrate and NAD+.

-

The mixture is incubated at 37°C for a defined period.

-

A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent signal.

-

The fluorescence is measured using a plate reader.

-

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular α-tubulin Acetylation Assay

This assay is used to confirm the target engagement of the SIRT2 inhibitor in a cellular context.

-

Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blotting:

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

-

Analysis: The intensity of the acetylated α-tubulin band is normalized to the total α-tubulin band to quantify the change in acetylation.

Neuroprotection Assay (Lactacystin-induced Cell Death)

This assay evaluates the ability of the compound to protect neuronal cells from a specific toxic insult.

-

Cell Culture: N27 rat dopaminergic neuronal cells are cultured.

-

Treatment: Cells are pre-treated with this compound for a certain period before being exposed to lactacystin, a proteasome inhibitor that induces apoptosis.

-

Cell Viability Assessment: After a defined incubation period with lactacystin, cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The viability of cells treated with this compound and lactacystin is compared to that of cells treated with lactacystin alone to determine the neuroprotective effect.

References

An In-depth Technical Guide to ICL-SIRT078: A Substrate-Competitive Inhibitor of Sirtuin 2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ICL-SIRT078 is a potent and highly selective substrate-competitive inhibitor of Sirtuin 2 (SIRT2), a member of the NAD dependent protein deacetylase family. Contrary to any potential misconception, this compound's primary target is SIRT2, not other sirtuin isoforms. This guide provides a comprehensive overview of the core technical aspects of this compound, including its inhibitory kinetics, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate SIRT2 biology and as a starting point for further drug development efforts.

Core Compound Properties and Inhibitory Activity

This compound, with the chemical name 3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one, is a small molecule inhibitor that acts by competing with the acetylated substrate for the active site of SIRT2.[3][4] Its substrate-competitive mechanism of action makes it a valuable tool for studying the specific catalytic function of SIRT2.

Data Presentation: Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound against various sirtuin isoforms have been quantitatively determined. The following table summarizes the key inhibitory constants.

| Target Sirtuin | Inhibition Constant (Ki) | IC50 | Selectivity vs. SIRT2 | Reference |

| SIRT2 | 0.62 ± 0.15 µM | 1.45 µM | - | [4] |

| SIRT1 | > 50-fold lower affinity | > 50 µM | > 50-fold | |

| SIRT3 | > 50-fold lower affinity | > 50 µM | > 50-fold | |

| SIRT5 | > 50-fold lower affinity | > 50 µM | > 50-fold |

Mechanism of Action: Substrate-Competitive Inhibition

This compound's mechanism as a substrate-competitive inhibitor means it reversibly binds to the active site of SIRT2, the same site where the acetylated lysine residue of a substrate protein would bind. This binding event precludes the substrate from accessing the catalytic machinery, thereby inhibiting the deacetylation reaction. The double-reciprocal Lineweaver-Burk plot for a substrate-competitive inhibitor will show intersecting lines on the y-axis with varying inhibitor concentrations.

Figure 1: Mechanism of Substrate-Competitive Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound on SIRT2.

In Vitro SIRT2 Fluorescence-Based Deacetylation Assay